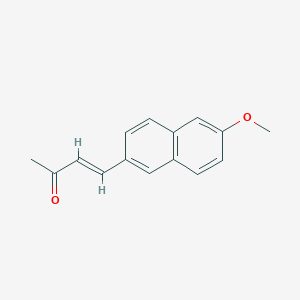

4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one

Beschreibung

4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one (CAS: 127053-22-9) is an α,β-unsaturated ketone characterized by a methoxy-substituted naphthalene moiety linked to a conjugated enone system. Its molecular formula is C₁₅H₁₄O₂, with a molecular weight of 226.27 g/mol. The compound is structurally significant as an intermediate in pharmaceutical synthesis, notably as Nabumetone Impurity D . Key spectral data (NMR, MS) confirm its (E)-configuration, with the methoxy group at the 6-position of the naphthalene ring and the enone system at the 2-position .

Eigenschaften

IUPAC Name |

(E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h3-10H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKROFHKPKRFPM-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127053-22-9 | |

| Record name | 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127053229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(6-METHOXYNAPHTHALEN-2-YL)BUT-3-EN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J1W17F0WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

The synthesis of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one can be achieved through various synthetic routes. One common method involves the reaction of 6-methoxy-2-naphthaldehyde with a suitable reagent to form the desired product . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pain Management

One of the most promising applications of 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one is in the development of sigma-1 receptor antagonists. Sigma-1 receptors are implicated in neuropathic pain pathways, and compounds that modulate these receptors can provide non-opioid analgesic effects. Recent studies have demonstrated that derivatives based on this compound exhibit significant affinity for sigma-1 receptors, which may lead to effective treatments for conditions such as neuropathic pain and complex regional pain syndrome (CRPS) .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that derivatives like nabumetone, which is closely related to this compound, have shown efficacy in reducing inflammation. The synthesis of such compounds through optimized continuous flow processes enhances their production efficiency, making them more accessible for therapeutic use .

Continuous Flow Synthesis

The synthesis of this compound has been optimized using continuous flow techniques. This method allows for better control over reaction conditions and improved yields compared to traditional batch synthesis. For instance, a scalable two-step continuous flow synthesis has been developed that significantly increases the throughput of producing related compounds while maintaining high purity levels .

Reaction Optimization

The reaction conditions for synthesizing this compound involve the use of palladium catalysts and specific solvent mixtures to achieve high yields efficiently. Studies have shown that employing microwave-assisted synthesis can further enhance reaction rates and product yields, making it a viable option for large-scale production .

Sigma-1 Receptor Antagonists

A notable case study involved the evaluation of various sigma-1 receptor antagonists derived from the naphthalene scaffold, including those based on this compound. These compounds were tested in animal models for their ability to alleviate neuropathic pain, demonstrating significant antinociceptive effects without the cytotoxicity often associated with traditional analgesics .

Anti-inflammatory Drug Development

Another case study focused on the development of anti-inflammatory agents utilizing the naphthalene derivative framework. The research highlighted how modifications to the chemical structure could enhance therapeutic efficacy while reducing side effects commonly seen with existing anti-inflammatory drugs .

Conclusion and Future Directions

The compound this compound shows significant potential in medicinal chemistry, particularly in pain management and anti-inflammatory applications. Ongoing research into its synthetic methodologies continues to enhance its accessibility for pharmaceutical development. Future studies should focus on clinical trials to validate its efficacy and safety in human subjects, paving the way for new therapeutic options in managing pain and inflammation.

Data Table: Summary of Key Findings

Wirkmechanismus

The mechanism of action of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

(E)-4-(4-Dimethylaminophenyl)but-3-en-2-one and (E)-4-(4-Nitrophenyl)but-3-en-2-one

- Structural Features: These compounds replace the naphthalene moiety with substituted phenyl groups (dimethylamino or nitro at the para position).

- Optical Properties: UV-Vis spectroscopy reveals distinct absorption maxima due to electronic effects: (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one: λₘₐₓ = 375 nm (strong electron-donating dimethylamino group extends conjugation). (E)-4-(4-Nitrophenyl)but-3-en-2-one: λₘₐₓ = 323 nm (electron-withdrawing nitro group reduces conjugation) .

- Nonlinear Optical Behavior: Z-scan studies show higher nonlinear refractive indices for the dimethylamino derivative, attributed to enhanced charge transfer .

(E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one

- Structural Features : Incorporates an isoxazole ring instead of naphthalene.

- Synthesis : Synthesized via iodine-mediated isomerization, yielding a 1:1.4 ratio of C₅:C₃ cyclooligomers under catalytic conditions .

- Reactivity : The isoxazole ring influences regioselectivity in cyclooligomerization, contrasting with the naphthalene-based compound’s preference for cyclopentane derivatives .

Derivatives with Heterocyclic Moieties

(E)-4-(5-Methyl-1H-pyrrol-2-yl)but-3-en-2-one

- Structural Features : Substitutes naphthalene with a pyrrole ring.

- Applications : Serves as a substrate in enantioselective conjugate additions with boronic acids, demonstrating higher reaction rates compared to indole or bulkier pyrrole derivatives .

3-(6-Methoxy-2-naphthyl)-1-(2-pyridyl)-prop-2-en-1-one

Pharmacologically Active Analogues

Nabumetone Metabolites (e.g., 3-Hydroxynabumetone)

- Metabolic Pathways: CYP1A2 oxidizes 4-(6-methoxynaphthalen-2-yl)butane-2,3-diol to 3-hydroxynabumetone, highlighting the enone system’s role in prodrug activation .

- Bioactivity : Unlike the parent compound, metabolites exhibit anti-inflammatory properties via COX inhibition .

Antimicrobial Derivatives (e.g., N-(4-(N-arylsulfamoyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide)

Toxicological and Regulatory Considerations

4-(2,3,6-Trimethylphenyl)but-3-en-2-one

- Safety Profile : Methyl substituents necessitate standalone toxicological evaluation. EFSA flagged it for bacterial mutagenicity testing, though data gaps persist .

- Regulatory Status : Withdrawn from evaluation due to lack of industry support, unlike the well-characterized 4-(6-methoxynaphthalen-2-yl) analogue .

Biologische Aktivität

4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one, also known as (E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 226.27 g/mol

- CAS Number : 56600-90-9

- Melting Point : 118-120 °C

Pharmacological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism involves:

- Proteasome Inhibition : The compound has been shown to inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells .

- Induction of Endoplasmic Reticulum Stress : By triggering ER stress, it activates the unfolded protein response (UPR), which can promote apoptosis in cancer cells .

- Cytotoxic Effects : In vitro studies demonstrated that it induces cell death in various cancer cell lines, suggesting a broad-spectrum anticancer activity .

Anti-inflammatory Properties

This compound also displays anti-inflammatory effects, which may be beneficial in treating inflammatory diseases. The compound modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Study on Cancer Cell Lines : A study conducted on multiple cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC values indicating potent cytotoxicity .

Cell Line IC (µM) MCF7 (Breast) 15 A549 (Lung) 10 HeLa (Cervical) 12 - Mechanistic Insights : Further mechanistic studies revealed that the compound's anticancer effects are mediated through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to apoptosis .

- In Vivo Studies : Animal models treated with the compound showed significant tumor reduction compared to control groups, supporting its potential for further development as an anticancer therapeutic agent .

Q & A

Basic Question: What spectroscopic methods are recommended for structural characterization of 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one, and how can theoretical calculations enhance interpretation?

Answer:

For structural elucidation, FT-IR (4000–450 cm⁻¹) and FT-Raman (4000–50 cm⁻¹) spectroscopy are essential to identify functional groups and vibrational modes. The methoxy and carbonyl groups exhibit distinct stretching frequencies (e.g., C=O at ~1700 cm⁻¹). Complement experimental data with Density Functional Theory (DFT) calculations to model vibrational spectra and optimize geometry. Discrepancies between experimental and theoretical results may arise from solvent effects or anharmonicity; refine computational parameters (e.g., basis sets like B3LYP/6-311++G(d,p)) to improve alignment .

Advanced Question: How can crystallographic refinement tools like SHELXL improve the accuracy of crystal structure determination for derivatives of this compound?

Answer:

SHELXL is critical for refining small-molecule crystal structures, especially for handling high-resolution or twinned data. Key features include:

- Twin refinement : For twinned crystals, use the TWIN/BASF commands to model overlapping lattices.

- Anisotropic displacement parameters : Assign these to non-hydrogen atoms to better model thermal motion.

- Hydrogen bonding networks : Analyze using PLATON to validate intermolecular interactions.

For example, SHELXL was applied to refine the morpholine derivative of a structurally related naphthalene compound, resolving disorder in the methoxy group . Always cross-validate results with CIF-check reports to ensure compliance with IUCr standards .

Advanced Question: What experimental design considerations are critical for studying CYP1A2-mediated oxidation of this compound in metabolic pathways?

Answer:

To investigate CYP1A2-catalyzed oxidation:

- Substrate preparation : Synthesize deuterated analogs (e.g., 4-(6-methoxynaphthalen-2-yl)butane-2,3-diol) to track metabolic intermediates via LC-MS.

- Enzyme kinetics : Use Michaelis-Menten parameters (Km, Vmax) under controlled pH (7.4) and temperature (37°C).

- Product identification : Employ HRMS/MS and isotopic labeling to distinguish between oxidation products (e.g., 3-hydroxynabumetone vs. 6-MNA).

A study demonstrated that CYP1A2 preferentially oxidizes the C2-hydroxyl group to a ketone, with minor cleavage to 6-MNA, highlighting competing metabolic pathways .

Basic Question: How can researchers optimize the synthesis of this compound to minimize side products?

Answer:

Key steps include:

- Friedel-Crafts acylation : Use a P₂O₅-MsOH mixture (1:10 w/w) at 60°C to couple methoxynaphthalene with butenone precursors.

- Purification : Recrystallize crude product from ethanol (yield ~56%) to remove unreacted 2,7-dimethoxynaphthalene.

- Monitoring : Track reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) and characterize intermediates using ¹H NMR (δ 6.8–8.2 ppm for naphthyl protons) .

Advanced Question: How do discrepancies between experimental and computational spectral data arise, and how can they be resolved?

Answer:

Contradictions often stem from:

- Solvent effects : DFT calculations typically model gas-phase conditions, whereas experimental data include solvent interactions. Use the PCM solvation model to adjust computations.

- Anharmonic vibrations : Overtones in experimental IR/Raman may not align with harmonic approximations in DFT. Apply scaling factors (e.g., 0.961 for B3LYP) to match observed peaks.

For example, the C=O stretch in DFT might appear at 1720 cm⁻¹ vs. 1705 cm⁻¹ experimentally; iterative refinement of computational parameters reduces such gaps .

Advanced Question: What analytical challenges arise in detecting trace impurities of this compound in pharmaceutical formulations, and how are they addressed?

Answer:

Challenges include:

- Low abundance : Use SPE-HPLC-MS with Oasis HLB cartridges for enrichment (limit of detection: ~0.1 ng/mL).

- Matrix interference : Deactivate glassware with 5% DMDCS to prevent analyte adsorption.

- Quantification : Employ deuterated internal standards (e.g., BP-3-d5) for precise calibration. A study on nabumetone impurities validated this approach, achieving >95% recovery for this compound as Impurity D .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (P210 hazard code).

- Storage : Keep in amber glass vials at 4°C, away from ignition sources.

Refer to safety data sheets (SDS) for spill management (e.g., neutralize with sand, avoid water) and first-aid measures (e.g., rinse skin with 2% acetic acid for contact) .

Advanced Question: How can computational docking studies predict the biological activity of pyrazolone derivatives synthesized from this compound?

Answer:

- Target selection : Dock derivatives (e.g., (4Z)-4-[(6-Methoxynaphthalen-2-YL)methylidene]-5-methyl-2-phenylpyrazol-3-one) against bacterial enzyme targets (e.g., DNA gyrase) using AutoDock Vina.

- Scoring functions : Analyze binding energies (ΔG < −7 kcal/mol suggests high affinity).

- Validation : Compare with MIC values from antimicrobial assays. A study reported MICs of 12.5–25 μg/mL for such derivatives against S. aureus, correlating with docking predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.